3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-methanol.
Scientific Research Applications
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antituberculosis agents.
Organic Synthesis: It is used in the synthesis of complex heterocyclic compounds through various functionalization reactions.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
its derivatives are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
6-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine-2-yl derivatives: Explored for their anticancer properties.
Uniqueness
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials.
Properties
IUPAC Name |
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLEKDOCVQUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724474 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-51-4 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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